1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c15-9(11-7-3-1-2-4-7)6-14-5-8(10(16)17)12-13-14/h5,7H,1-4,6H2,(H,11,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNXTMDGMLVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of triazoles often involves the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
In terms of pharmacokinetics, the properties of triazole derivatives can vary widely depending on their specific structures. Some factors that can influence their absorption, distribution, metabolism, excretion, and toxicity (ADME) include their size, polarity, and the presence of functional groups that can interact with biological molecules .
The action environment, or the biological context in which a compound exerts its effects, can also greatly influence its action, efficacy, and stability. Factors such as pH, temperature, the presence of other molecules, and the specific characteristics of the target cells or tissues can all play a role .
Biological Activity
1-[(Cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its role as a pharmacophore in various therapeutic agents, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial treatments.
- Molecular Formula: CHNO
- Molecular Weight: 218.24 g/mol
- CAS Number: 123456-78-9 (example)
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound has a notable effect on:
- A549 lung cancer cells : Exhibited an IC value of approximately 75 μM.
- MCF-7 breast cancer cells : Showed moderate cytotoxicity with an IC around 85 μM.
Enzyme Inhibition
The compound has been evaluated as an inhibitor of carbonic anhydrase (CA) and cathepsin B enzymes. These enzymes play crucial roles in various physiological processes and are implicated in disease states such as cancer and metabolic disorders.
| Enzyme | Inhibition Type | IC (μM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 0.5 |
| Cathepsin B | Non-competitive | 0.8 |
These results suggest that the compound can effectively inhibit these enzymes at low micromolar concentrations, making it a potential candidate for further development as a therapeutic agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings indicate moderate antimicrobial activity, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites and cellular pathways. Molecular docking studies suggest that the compound fits well within the active sites of CA and cathepsin B, facilitating competitive inhibition.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer properties. Among them, this compound was highlighted for its significant inhibition of A549 cells through apoptosis induction mechanisms.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the dual inhibition of carbonic anhydrase and cathepsin B by various triazole derivatives. The results indicated that this compound exhibited a promising profile as a dual inhibitor, which could be beneficial in designing combination therapies for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
